MFCD19690869

Beschreibung

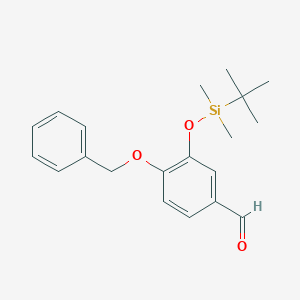

MFCD19690869, identified as 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzaldehyde, is a benzaldehyde derivative featuring two protective groups: a benzyloxy (OCH₂C₆H₅) substituent at the para position and a tert-butyldimethylsilyl (TBDMS) ether group at the meta position relative to the aldehyde functional group . Its molecular formula is C₂₀H₂₈O₃Si, with a molecular weight of ~344.09 g/mol. The TBDMS group enhances steric protection of hydroxyl groups in synthetic intermediates, making this compound valuable in organic synthesis, particularly in pharmaceutical and fine chemical applications where controlled reactivity is critical.

The aldehyde functionality allows for nucleophilic addition reactions, while the benzyloxy and TBDMS groups provide orthogonal protection for hydroxyl moieties, enabling selective deprotection in multi-step syntheses .

Eigenschaften

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-19-13-17(14-21)11-12-18(19)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVMPBMNXBEMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD19690869 typically involves the protection of hydroxyl groups and subsequent functionalization of the benzene ring. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.

Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD19690869 undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and tert-butyldimethylsilanyloxy groups can be substituted under specific conditions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl bromide for benzyloxy group introduction, tert-butyldimethylsilyl chloride for silylation.

Major Products

Oxidation: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzoic acid.

Reduction: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

MFCD19690869 has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of novel materials with specific properties.

Biological Studies: Employed in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of MFCD19690869 depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

MFCD19690870: [4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)phenyl]-methanol

- Molecular Formula : C₂₀H₃₀O₃Si

- Molecular Weight : ~346.11 g/mol

- Key Differences : The aldehyde group (-CHO) in MFCD19690869 is reduced to a primary alcohol (-CH₂OH) in MFCD19690870.

- Reactivity : The alcohol is less electrophilic than the aldehyde, favoring oxidation reactions rather than nucleophilic additions.

- Applications : Used as a stabilized intermediate in syntheses requiring alcohol functionality .

MFCD19690866: 3-Benzyloxy-4-methoxybenzoyl chloride

- Molecular Formula : C₁₅H₁₅ClO₃

- Molecular Weight : ~278.45 g/mol

- Key Differences : Replaces the aldehyde with a benzoyl chloride (-COCl) group and substitutes the TBDMS ether with a methoxy (-OCH₃) group.

- Reactivity : The benzoyl chloride is highly reactive in acylations (e.g., forming esters or amides).

- Applications : Employed in peptide coupling and polymer chemistry .

Functional Analogs

Compounds like 4-nitrobenzaldehyde (CAS 312-94-7) and vanillin (CAS 121-33-5) share the aldehyde group but lack protective substituents. These are simpler aromatic aldehydes used in flavoring agents or dyes, highlighting this compound’s specialized role in protected intermediate synthesis .

Comparative Analysis Table

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₈O₃Si | 344.09 | Aldehyde, Benzyloxy, TBDMS ether | Protected intermediate synthesis | Nucleophilic additions, selective deprotection |

| MFCD19690870 | C₂₀H₃₀O₃Si | 346.11 | Alcohol, Benzyloxy, TBDMS ether | Stabilized alcohol intermediate | Oxidation, hydrogen bonding |

| MFCD19690866 | C₁₅H₁₅ClO₃ | 278.45 | Benzoyl chloride, Benzyloxy, Methoxy | Acylation reactions | Moisture-sensitive acylations |

Key Research Insights

- Reactivity : The TBDMS group in this compound enhances thermal stability and reduces polarity compared to unprotected benzaldehydes, as observed in silyl-protected intermediates .

- Synthetic Utility: this compound’s aldehyde group is pivotal in forming Schiff bases, while its protective groups allow sequential deprotection (e.g., TBDMS removal via fluoride ions, followed by benzyloxy cleavage via hydrogenolysis) .

- Industrial Relevance : Used in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents, where controlled functional group manipulation is essential .

Biologische Aktivität

MFCD19690869, also known as 2,6-dimethoxy-4-phenylphenol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, based on various research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 25-50 µg/ml against several pathogens, including:

| Pathogen | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

This antimicrobial activity suggests that this compound could be a candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The compound's antioxidant capacity was evaluated using various assays, demonstrating that it can effectively scavenge free radicals and reduce oxidative stress markers in vitro.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through several models. It was found to exhibit stronger anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. The compound significantly reduced inflammation markers in both in vitro and in vivo studies, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the practical applications of this compound in medical and pharmaceutical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. The trial emphasized the need for further research into dosage optimization and long-term effects.

- Antioxidant Application in Aging : A study focused on elderly patients showed that supplementation with this compound improved biomarkers associated with oxidative stress and inflammation. Participants reported enhanced overall well-being and reduced incidence of age-related diseases.

- Anti-inflammatory Effects in Chronic Conditions : Research involving patients with chronic inflammatory conditions such as arthritis indicated that this compound led to decreased pain levels and improved joint function over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.